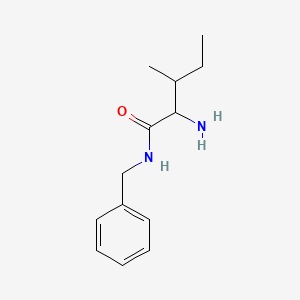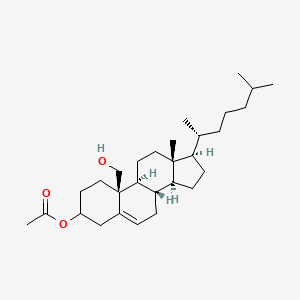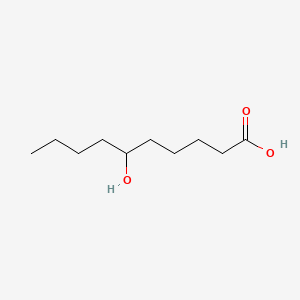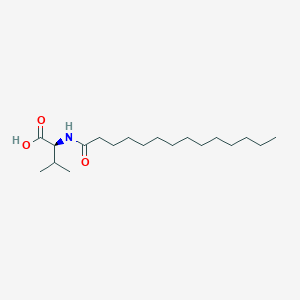![molecular formula C16H20ClFN4O2 B15124962 7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is an organic compound with the molecular formula C16H14ClFN4O2 and a molecular weight of 348.76 g/mol . This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with chloro, fluoro, and pyridinyl groups. It is a white solid with a density of approximately 1.397 g/cm³ .
Métodos De Preparación
The synthesis of 7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione typically involves multiple steps. One reported method includes the following steps :
Formation of 3-Isocyanato-2-isopropyl-4-methylpyridine: This step involves the reaction of 2-isopropyl-4-methylpyridin-3-amine with phosgene or a phosgene equivalent in the presence of a base.
Coupling with 2,6-Dichloro-5-fluoronicotinamide: The intermediate from the first step is then reacted with 2,6-dichloro-5-fluoronicotinamide to form a carbamoyl intermediate.
Cyclization: The final step involves cyclization of the carbamoyl intermediate in the presence of a base to yield the desired product.
Análisis De Reacciones Químicas
7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The pyrido[2,3-d]pyrimidine core can be involved in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents .
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The exact targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparación Con Compuestos Similares
Similar compounds to 7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione include other pyrido[2,3-d]pyrimidine derivatives with different substituents . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. Some examples include:
- 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4-dione
- 7-Chloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidine-2,4-dione
Propiedades
Fórmula molecular |
C16H20ClFN4O2 |
|---|---|
Peso molecular |
354.81 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20ClFN4O2/c1-7(2)11-12(8(3)4-5-19-11)22-14-9(15(23)21-16(22)24)6-10(18)13(17)20-14/h4-5,7,9-10,13-14,20H,6H2,1-3H3,(H,21,23,24) |
Clave InChI |
SRLXSSOILXSABB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(C)C)N2C3C(CC(C(N3)Cl)F)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)

![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)

![3-[1'(R)-alpha-Methylbenzyl]-4(S)-chloromethyl-oxazolidin-2-one](/img/structure/B15124920.png)
![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)


![1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B15124932.png)

![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![4-Nitrobenzyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15124960.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol](/img/structure/B15124961.png)
